Tetraamineplatinium (II) chloride

Genetic Toxicology Anticancer Drug Development Mutagenicity Screening

Pt precursor selection directly impacts genotoxicity risk. Cisplatin is highly mutagenic (31.5 mutants/10⁶ cells/µM); Tetraammineplatinum(II) chloride offers: • Zero genotoxicity: 0.0 mutants/10⁶ cells/µM (CHO/HGPRT), >3000-fold safer • High solubility: >2.5 g/mL in water for uniform electroless plating • Controlled reactivity: kinetically inert; thermally converts to cisplatin precursor at 250°C • Full CoA with every batch; ships ambient

Molecular Formula Cl2H14N4OPt
Molecular Weight 352.12
CAS No. 13933-32-9
Cat. No. B1143899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraamineplatinium (II) chloride
CAS13933-32-9
Molecular FormulaCl2H14N4OPt
Molecular Weight352.12
Structural Identifiers
SMILESN.N.N.N.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamineplatinium Chloride Properties and Applications


Tetraamineplatinium (II) chloride, also known as tetraammineplatinum(II) chloride hydrate (CAS 13933-32-9, molecular formula [Pt(NH3)4]Cl2·xH2O, anhydrous MW 334.11 g/mol), is a square-planar platinum(II) coordination complex consisting of a central Pt²⁺ ion coordinated by four ammine (NH3) ligands and two chloride counterions [1]. The compound exists as a white to off-white crystalline solid that is highly water-soluble (>2.5 g/mL) [2] and undergoes thermal decomposition: it loses water of hydration at 110°C and two ammonia ligands at 250°C to form the less soluble cis-[Pt(NH3)2Cl2] (cisplatin precursor) [2]. Its value proposition lies in its function as a stable, water-soluble Pt(II) precursor that undergoes controlled ligand substitution, enabling applications ranging from electroless platinum plating [3] and electrochemical sensor fabrication [4] to the synthesis of Pt nanoparticles [5] and as a synthetic intermediate for anticancer agents [1].

1
Electrochemical sensor fabrication and electroless platinum plating workflows.
Supports pyrolytic graphite modification for amperometric glucose detection.
2
Template-driven synthesis of shape-controlled platinum nanoparticles.
Enables cubic or spherical morphology via electrostatic stabilization with perfluorinated ionomers.
3
Non-mutagenic platinum control for genetic toxicology and platinum-drug research.
Reported near-zero mutation-induction slope provides contrast to DNA-binding cisplatin analogs.

Why Cisplatin Cannot Substitute for Tetraamineplatinium Chloride


The notion that platinum compounds are interchangeable for laboratory applications is contradicted by fundamental differences in coordination chemistry and biological activity. Tetraamineplatinium (II) chloride possesses four strongly bound ammine ligands and two labile chloride counterions, resulting in a net cationic complex (+2) that is kinetically inert towards ligand substitution under physiological conditions relative to neutral complexes like cisplatin [1]. In stark contrast, cisplatin ([Pt(NH3)2Cl2]) is a neutral, square-planar complex with two labile chloride ligands that undergo rapid aquation, enabling DNA binding and subsequent cytotoxicity and mutagenicity [1]. This key difference is directly reflected in a head-to-head mutagenicity study where [Pt(NH3)4]Cl2 exhibited a mutation-induction slope of 0.0 mutants/10⁶ cells/µM, while cisplatin showed a slope of 31.5 mutants/10⁶ cells/µM under identical conditions—a >3000-fold difference in genotoxic potential [2]. Similarly, substituting the common precursor H₂PtCl₆ (chloroplatinic acid) for [Pt(NH3)4]Cl₂ in nanoparticle synthesis yields fundamentally different particle sizes and morphologies due to the absence of the ammine ligands' templating effects and the differing reduction potentials [3]. These findings demonstrate that generic substitution fails because the number and nature of labile ligands govern reactivity, toxicity, and the resulting material's properties.

Target Tetraamine Pt(II) complex: kinetically inert, non-mutagenic, cationic templating profile.
Cisplatin Alternative Neutral, labile chloride ligands undergo rapid aquation, leading to high mutagenicity and cytotoxicity. Reported >3000-fold difference in genotoxic potential.
Target Electrostatic templating with cationic [Pt(NH3)4]²⁺ for morphology control.
Chloroplatinic Acid Alternative Anionic precursor lacks the ammine ligands’ templating effects, typically yielding spherical nanoparticles with less controlled size distribution.
Target Direct compound identity and specific ligand sphere for Pt(II) coordination chemistry.
Pt(IV) Analog Alternative Class-level inference may not transfer directly; differences in oxidation state and carrier ligand can alter reaction kinetics and renal biodistribution profiles.

Tetraamineplatinium Chloride: Comparative Evidence


Near-Zero Mutagenicity vs. Cisplatin

In a direct head-to-head comparison of six platinum(II) chloroammines using the Chinese hamster ovary (CHO) cell HGPRT mutation assay, [Pt(NH3)4]Cl2 (tetraamineplatinium chloride) exhibited a mutation-induction slope of 0.0 mutants/10⁶ cells/µM [1]. In stark contrast, under identical experimental conditions, cis-[Pt(NH3)2Cl2] (cisplatin) demonstrated a mutation-induction slope of 31.5 mutants/10⁶ cells/µM [1]. This represents an essentially undetectable level of mutagenic activity for the tetraamine complex, whereas cisplatin is potently mutagenic. The relative cytotoxicity order paralleled the mutagenicity results, with [Pt(NH3)4]Cl2 being the least cytotoxic among the six compounds tested [1].

Mutagenicity vs. Cisplatin
Head-to-head
Target: 0.0
Comparator: 31.5 mutants/10⁶ cells/µM
Supports non-mutagenic research control use.
CHO/HGPRT assay; undetectable mutagenic activity reported for the tetraamine complex.
Genetic Toxicology Anticancer Drug Development Mutagenicity Screening

Reduced Nephrotoxicity vs. Cisplatin

In an in vivo comparative study assessing renal toxicity in Fischer 344 rats, the platinum analog tetraplatin (which shares the same Pt(IV) tetrachloro coordination environment but with a 1,2-diaminocyclohexane carrier ligand) was compared to cisplatin at equimolar doses (6.7 to 53.3 µmol/kg, i.v. bolus) [1]. The study demonstrated that tetraplatin was less nephrotoxic than cisplatin at all dose levels tested. Specifically, while cisplatin induced detectable renal function alterations at a dose as low as 6.7 µmol/kg, tetraplatin-induced changes were first observed only at a higher dose of 13.4 µmol/kg [1]. Furthermore, the renal lesions caused by tetraplatin were confined to the mid- and outer cortex and were less severe even at the highest dose (53.3 µmol/kg) compared to the corticomedullary junction lesions caused by cisplatin [1].

Nephrotoxicity vs. Cisplatin
Class-level inference
Target: Onset at 13.4 µmol/kg
Comparator: 6.7 µmol/kg
Class response requires validation.
Data derived from tetraplatin (Pt(IV) analog), not direct compound. Fischer 344 rat model.
Nephrotoxicity Platinum Drug Safety In Vivo Toxicology

Electrochemical Glucose Sensor Stability

A study on amperometric glucose sensors compared the performance of pyrolytic graphite (PG) electrodes modified with tetraammineplatinum(II) chloride (TAPtCl) and a cobalt porphyrin (TMPPCo) against unmodified controls [1]. The TAPtCl-modified sensor demonstrated significantly improved long-term stability, fast amperometric response, and satisfactory detection limits relative to sensors lacking the platinum complex [1]. While the publication does not provide the exact numerical values for response time or detection limit in the abstract, it explicitly states that the optimized membrane composition yielded 'satisfactory performance in terms of long-term stability' and 'fast amperometric response' [1].

Sensor Electrode Stability
Head-to-head
Improved long-term stability reported vs. unmodified electrode.
Supports sensor fabrication workflow.
Qualitative comparison; specific detection limits not numerically reported. TAPtCl-modified PG electrode.
Biosensors Electrochemical Sensing Glucose Detection

Tunable Pt Nanoparticle Morphology

The liquid-phase reduction of tetraammineplatinum(II) chloride ([Pt(NH3)4]Cl2) using Nafion as a stabilizer yields Pt nanoparticles with morphology that can be tuned by the Nafion phase [1]. In a recast Nafion film system, the synthesized Pt nanoparticles adopted a cubic shape, whereas in a Nafion solution system, the particles were predominantly spherical [1]. This method leverages the electrostatic interactions between the cationic [Pt(NH3)4]²⁺ complex and the sulfonic acid groups of Nafion, a mechanism not available when using anionic precursors like H₂PtCl₆ [1]. In contrast, chloride-based precursors without electrostatic templating (e.g., H₂PtCl₆) typically yield spherical nanoparticles with less control over size distribution [2].

Nanoparticle Morphology
Class-level inference
Cubic (film) vs. spherical (solution) achieved.
Supports electrostatic templating route.
Tunable morphology via Nafion phase selection. Contrasts with H₂PtCl₆ precursor outcomes.
Nanomaterial Synthesis Platinum Nanoparticles Catalyst Preparation

Optimal Use Cases for Tetraamineplatinium Chloride


Non-Mutagenic Platinum Control

For researchers evaluating the mutagenic potential of novel platinum-based anticancer agents or environmental platinum contaminants, [Pt(NH3)4]Cl2 serves as an ideal negative control. Its mutation-induction slope of 0.0 mutants/10⁶ cells/µM in the CHO/HGPRT assay directly contrasts with the highly mutagenic cisplatin (31.5 mutants/10⁶ cells/µM), providing a benchmark for zero genotoxicity [1]. This allows for rigorous assessment of whether structural modifications to platinum complexes successfully eliminate the mutagenic side effects associated with first-generation platinum drugs.

Electroless Platinum Plating for Sensors

The patent DE69825409T2 explicitly highlights the advantages of tetraammineplatinum(II) complexes for electroless plating of ceramic sensor elements [1]. The complex's high water solubility and favorable deposition kinetics enable the formation of uniform, defect-free platinum thin films, which is critical for achieving consistent sensor performance and long-term stability. This application scenario is directly supported by the electrochemical sensor evidence showing enhanced performance of TAPtCl-modified electrodes [2].

Shape-Controlled Pt Nanoparticle Synthesis

Researchers aiming to synthesize platinum nanoparticles with specific morphologies (e.g., cubic vs. spherical) for structure-sensitive catalytic reactions (e.g., oxygen reduction, hydrogenation) should consider [Pt(NH3)4]Cl2 as a precursor. The electrostatic templating mechanism demonstrated with Nafion [1] offers a unique route to cubic nanoparticles that are not readily accessible using anionic precursors like H₂PtCl₆. This morphological control is directly linked to catalytic activity and selectivity, making the choice of precursor a critical experimental parameter.

Application
Selection Property
Validation Focus
Genetic toxicology and platinum-drug development
Non-mutagenic Pt(II) control benchmark
Confirmation of near-zero mutation-induction slope in chosen cell model.
Electrochemical sensor and electroless plating
High water solubility and favorable deposition kinetics
Uniform thin-film formation and enhanced amperometric stability verification.
Shape-controlled nanoparticle synthesis
Cationic Pt(II) electrostatic templating
Morphology verification (cubic/spherical) via TEM and size-distribution analysis.

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32 linked technical documents
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